(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid is a synthetic organic compound with the molecular formula C15H20N2O5S. It is characterized by the presence of a piperidine ring substituted with a benzenesulfonyl group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The propanoic acid moiety may contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-[[1-(Phenylsulfonyl)piperidine-4-carbonyl]amino]propanoic acid: Similar structure but with a phenyl group instead of a benzene ring.
2-[[1-(Tosyl)piperidine-4-carbonyl]amino]propanoic acid: Contains a tosyl group instead of a benzenesulfonyl group.
Uniqueness
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(15(19)20)16-14(18)12-7-9-17(10-8-12)23(21,22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXWNGWENZQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.